N1-b-D-半乳糖基氨基胍盐酸盐

描述

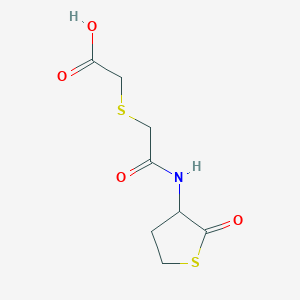

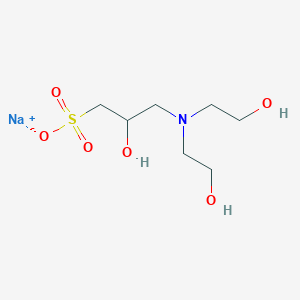

N1-b-D-Galactopyranosylamino-guanidine HCl is a compound that has been studied for its chemical synthesis, structure, and properties. It falls within a broader class of compounds known for undergoing cyclization reactions and being involved in various chemical processes due to its unique functional groups (Györgydeák, Holzer, & Thiem, 1997).

Synthesis Analysis

The synthesis of related compounds involves several key steps, including acetylation and cyclization methodologies. For instance, D-galacto type N-hydroxy cyclic guanidino-sugars have been synthesized from amine and thiourea in an overall yield of 59%, showcasing the complexity and efficiency of the synthesis process (Le & Wong, 2000).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using NMR spectroscopy and mass spectrometry, providing detailed insights into their configuration and the spatial arrangement of atoms (Györgydeák, Holzer, & Thiem, 1997).

Chemical Reactions and Properties

The chemical reactivity and properties of N1-b-D-Galactopyranosylamino-guanidine HCl derivatives are influenced by their guanidine and galactopyranosylamino groups. These groups participate in various chemical reactions, including cyclization and guanylation, which are pivotal in the synthesis of cyclic guanidino-sugars and related compounds (Le & Wong, 2000).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are essential for understanding the compound's behavior in different environments and its potential applications in chemical synthesis and other areas.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential to form bonds with other molecules, are critical for its applications in synthetic chemistry and the development of new materials or pharmaceuticals.

For more in-depth information on each of these aspects, the following references provide a wealth of knowledge:

- Györgydeák, Z., Holzer, W., & Thiem, J. (1997). Cyclization reactions of N1-(glycopyranosylamino) guanidines. Carbohydrate Research, 302, 229-235. Link.

- Le, V., & Wong, C. (2000). Synthesis of 2-substituted polyhydroxytetrahydropyrimidines (N-hydroxy cyclic guanidino-sugars): transition-state mimics of enzymatic glycosidic cleavage. The Journal of Organic Chemistry, 65(8), 2399-409. Link.

科学研究应用

Ligand Binding and Riboswitches: 特异性识别胍基离子的胍基-I核酸开关已被研究其结构和配体结合机制。这种核酸开关存在于细菌中,在氮代谢和多药耐药转运中发挥作用。它展示了胍基衍生物如何被选择性地识别,突显了它们在生化应用中的潜力 (Reiss, Xiong, & Strobel, 2017)。

Cyclization Reactions: N1-(glycopyranosylamino)胍基类似于N1-b-D-半乳糖基氨基胍盐酸盐,已被用于环化反应以形成各种化合物,包括吡喃核苷。这展示了它们在合成新化学实体中的实用性,这可能对药物化学产生影响 (Györgydeák, Holzer, & Thiem, 1997)。

Protein Folding: 与N1-b-D-半乳糖基氨基胍盐酸盐相关的盐酸胍基已被发现能够诱导蛋白质折叠。这种性质在理解蛋白质结构和功能方面具有重要意义,并且可能与研究蛋白质折叠和错误折叠的机制相关 (Hagihara, Aimoto, Fink, & Goto, 1993)。

Gene Carrier Applications: 胍基化合物已被研究用作基因载体。例如,胍基化聚(烯丙基胺)已显示出在DNA结合和基因转染中的潜力,表明胍基衍生物在基因治疗和分子生物学研究中的相关性 (Yu et al., 2009)。

DNA Isolation: 盐酸胍已被用于DNA的分离,展示了它在分子生物学中从各种来源提取遗传物质的实用性 (Bowtell, 1987)。

属性

IUPAC Name |

2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O5.ClH/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;/h2-6,10,12-15H,1H2,(H4,8,9,11);1H/t2-,3+,4+,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWPFFIDQAQUEH-ZFWXJGAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610308 | |

| Record name | N''-[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbonohydrazonic diamide--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-b-D-Galactopyranosylamino-guanidine HCl | |

CAS RN |

109853-84-1 | |

| Record name | N''-[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbonohydrazonic diamide--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)